Chemoselective C–Br Coupling vs. Non-Selective Substitution
In a direct head-to-head comparison using 6-bromo-2-chloropyridin-3-yl deoxyribonucleoside substrates, palladium-catalysed Suzuki–Miyaura cross-coupling reactions proceeded chemoselectively at the C–Br position, leaving the C–Cl bond intact. By contrast, nucleophilic aromatic substitution reactions under comparable conditions were unselective and afforded mixtures of products [1]. This experimental observation establishes that the 6-bromo substituent in this scaffold provides a kinetically distinct, catalyst-controllable leaving group that the 2-chloro substituent cannot replicate.
| Evidence Dimension | Chemoselectivity of Pd-catalysed cross-coupling vs. nucleophilic substitution |
|---|---|
| Target Compound Data | Pd-catalysed coupling occurs selectively at the C–Br position; C–Cl remains intact. |
| Comparator Or Baseline | Nucleophilic substitution: unselective, yields product mixtures. |
| Quantified Difference | Qualitative binary outcome: selective mono-coupling vs. mixture formation. |
| Conditions | Heck and Suzuki–Miyaura couplings on 6-bromo-2-chloropyridin-3-yl C-nucleosides; Org. Biomol. Chem. 2013, 11, 4702–4718. |
Why This Matters
This chemoselectivity allows iterative, sequential coupling strategies that are unattainable with monohalogenated or non-halogenated analogs, directly impacting synthetic route efficiency and product purity.
- [1] Kubelka, T.; Slavětínská, L.; Klepetářová, B.; Hocek, M. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Org. Biomol. Chem. 2013, 11, 4702–4718. DOI: 10.1039/c3ob40774h. View Source
